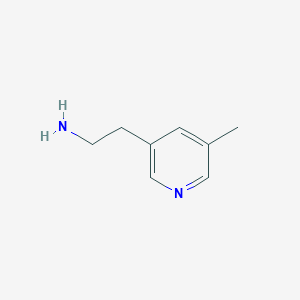

2-(5-Methylpyridin-3-YL)ethanamine

Beschreibung

Overview of Pyridine (B92270) and Ethanamine Scaffolds in Synthetic Chemistry

The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. numberanalytics.comslideshare.net Its aromaticity, coupled with the electron-withdrawing nature of the nitrogen atom, influences its reactivity in chemical transformations. numberanalytics.com Pyridine can act as a base, a nucleophile, and a ligand in coordination chemistry. chemicalforums.comyoutube.com In synthetic chemistry, the pyridine scaffold is a fundamental building block for a vast array of compounds, including pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comresearchgate.net Its derivatives are found in drugs such as antihistamines and anticancer agents. numberanalytics.com

The ethanamine scaffold, a two-carbon chain with a terminal amine group, is another cornerstone of organic synthesis. wikipedia.org The primary amine group is a key functional group, acting as a nucleophile and a base. This reactivity allows for a wide variety of chemical modifications, making it a versatile component in the construction of more complex molecules. wikipedia.org Ethylamine (B1201723), the parent compound, is widely used in the chemical industry for the synthesis of herbicides and rubber products. wikipedia.org

Significance of 2-(5-Methylpyridin-3-YL)ethanamine in Contemporary Chemical Research

2-(5-Methylpyridin-3-YL)ethanamine, a specific pyridylethanamine derivative, has emerged as a compound of interest in modern chemical research. Its structure, featuring a methyl-substituted pyridine ring at the 3-position and an ethanamine side chain, offers specific steric and electronic properties that are explored in various research contexts.

Detailed research findings indicate that this compound and its close analogs are investigated as intermediates in the synthesis of more complex molecules with potential biological activities. The strategic placement of the methyl group and the ethanamine chain allows for targeted modifications to explore structure-activity relationships.

Contextualization within Advanced Organic Synthesis and Material Science

In advanced organic synthesis, 2-(5-Methylpyridin-3-YL)ethanamine serves as a versatile building block. The primary amine can undergo a variety of reactions, including amidation, alkylation, and Schiff base formation, to construct larger, more complex molecular architectures. The pyridine nitrogen can be quaternized or used to coordinate with metal centers, further expanding its synthetic utility. youtube.com

While direct applications in material science are less documented, the foundational scaffolds of pyridine and ethanamine are integral to this field. Pyridine-containing polymers are known for their use as conducting and luminescent materials. numberanalytics.com The amine functionality of the ethanamine moiety can be used to cross-link polymers or to functionalize surfaces, thereby modifying the properties of materials.

Current Research Gaps and Emerging Opportunities Pertaining to the Compound

Current research on 2-(5-Methylpyridin-3-YL)ethanamine is primarily focused on its role as a synthetic intermediate. There is a noticeable gap in the literature regarding the comprehensive evaluation of its own intrinsic properties and potential direct applications.

Emerging opportunities lie in several areas:

Exploration of Biological Activity: A thorough investigation into the biological profile of 2-(5-Methylpyridin-3-YL)ethanamine itself is warranted. Given that many pyridine derivatives exhibit a range of biological effects, this compound could possess interesting pharmacological properties.

Development of Novel Catalysts: The bidentate nature of the molecule (with two nitrogen atoms) suggests its potential as a ligand for transition metal catalysts. Research into the synthesis and catalytic activity of its metal complexes could open new avenues in catalysis.

Material Science Applications: Further exploration of its use in the development of new functional materials, such as polymers with tailored electronic or optical properties, represents a promising research direction.

Interactive Data Table

Below is a table summarizing the key chemical information for the compounds mentioned in this article.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(5-Methylpyridin-3-YL)ethanamine | C8H12N2 | 136.19 |

| Pyridine | C5H5N | 79.10 |

| Ethanamine | C2H7N | 45.08 |

| 5-Ethyl-2-methylpyridine (B142974) | C8H11N | 121.18 |

| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanamine | C12H16N2O | 204.27 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H12N2 |

|---|---|

Molekulargewicht |

136.19 g/mol |

IUPAC-Name |

2-(5-methylpyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H12N2/c1-7-4-8(2-3-9)6-10-5-7/h4-6H,2-3,9H2,1H3 |

InChI-Schlüssel |

UQUMRBZCKOHHLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CN=C1)CCN |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Studies of 2 5 Methylpyridin 3 Yl Ethanamine

Electrophilic and Nucleophilic Processes on the Pyridine (B92270) Ring System

The pyridine nucleus of 2-(5-Methylpyridin-3-YL)ethanamine is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is a common characteristic of pyridine and its derivatives. nih.govrsc.org When such reactions do occur, they typically require harsh conditions and proceed with substitution at the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. chemrxiv.orgyoutube.com For 2-(5-Methylpyridin-3-YL)ethanamine, the existing substituents—a methyl group at C-5 and an ethanamine group at C-3—would further influence the regioselectivity of any potential electrophilic attack. The methyl group is weakly activating, while the protonated amino group under acidic conditions would be strongly deactivating.

Conversely, the pyridine ring is susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). quimicaorganica.org However, in 2-(5-Methylpyridin-3-YL)ethanamine, the substitution pattern does not place a readily displaceable leaving group at these activated positions. Therefore, direct nucleophilic substitution on the pyridine ring of this specific molecule is not a facile process without prior modification.

One possible approach to functionalize the pyridine ring is through the formation of pyridyne intermediates. The generation of a 3,4-pyridyne from a suitably substituted precursor allows for the regioselective addition of nucleophiles. nih.gov This strategy could provide a route to di- and tri-substituted pyridine derivatives that are otherwise difficult to access.

Oxidative and Reductive Chemical Conversions of the Core Structure

The core structure of 2-(5-Methylpyridin-3-YL)ethanamine can undergo both oxidative and reductive transformations. The methyl group on the pyridine ring is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions. For instance, the oxidation of substituted pyridines like 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid. google.com A similar transformation of the methyl group in the target molecule would yield 3-(2-aminoethyl)pyridine-5-carboxylic acid.

The pyridine ring itself can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation using catalysts such as rhodium oxide has been shown to be effective for the reduction of functionalized pyridines under mild conditions. rsc.org This process would convert 2-(5-Methylpyridin-3-YL)ethanamine into 2-(5-methylpiperidin-3-yl)ethanamine, transforming the aromatic core into a saturated heterocyclic system. Partial reduction of electron-deficient pyridines to dihydropyridines can also be achieved using dissolving metal reductions, such as a Birch reduction. rsc.orgacs.org

| Transformation | Reagents and Conditions | Product | Reference |

| Oxidation of Methyl Group | Strong oxidizing agents (e.g., HNO₃, KMnO₄) | 3-(2-aminoethyl)pyridine-5-carboxylic acid | google.com |

| Reduction of Pyridine Ring | Catalytic Hydrogenation (e.g., H₂, Rh₂O₃) | 2-(5-methylpiperidin-3-yl)ethanamine | rsc.org |

| Partial Reduction of Pyridine Ring | Dissolving Metal Reduction (e.g., Na/NH₃) | Dihydropyridine derivatives | rsc.orgacs.org |

Derivatization Reactions at the Ethanamine Moiety

The primary amine of the ethanamine side chain is a key site for a variety of derivatization reactions, including acylation, alkylation, and Schiff base formation. These reactions are fundamental in modifying the properties of the molecule for various applications.

Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often catalyzed by a base to neutralize the acid byproduct. The use of chiral catalysts can achieve enantioselective acylation. thieme-connect.de

Alkylation: N-alkylation of the primary amine can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes result in over-alkylation. More controlled methods, such as reductive amination or the use of N-aminopyridinium salts, can provide better selectivity for mono-alkylation. researchgate.netchemrxiv.orgescholarship.org

Schiff Base Formation: The primary amine undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. ijcrt.orgnih.govmdpi.com This reaction is typically reversible and is often carried out under conditions that allow for the removal of water to drive the equilibrium towards the product.

| Reaction Type | Reagent Class | Product Type | Reference |

| Acylation | Acid chlorides, Anhydrides | Amides | thieme-connect.de |

| Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary/Tertiary Amines | researchgate.netchemrxiv.orgescholarship.org |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | ijcrt.orgnih.govmdpi.com |

Mechanistic Elucidation of Key Reaction Pathways and Intermediates

The mechanisms of the reactions involving 2-(5-Methylpyridin-3-YL)ethanamine are generally well-understood based on the established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the pyridine ring, though disfavored, proceeds through a high-energy cationic intermediate (a sigma complex or arenium ion). The stability of this intermediate determines the regioselectivity, with attack at the 3- and 5-positions leading to intermediates where the positive charge is not placed on the electronegative nitrogen atom. youtube.com Computational studies have been used to model the reaction pathways and intermediates in the nitration of pyridine derivatives. rsc.org

Nucleophilic Aromatic Substitution: For nucleophilic substitutions on the pyridine ring, the mechanism typically involves an addition-elimination pathway through a negatively charged Meisenheimer-like intermediate. The rate-determining step can vary depending on the substrate and reaction conditions. quimicaorganica.org

Reactions at the Ethanamine Moiety: The mechanisms for acylation, alkylation, and Schiff base formation at the primary amine are standard textbook examples. Acylation proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. Alkylation via SN2 reaction involves the amine acting as a nucleophile to displace a leaving group from an alkyl halide. Schiff base formation involves the initial formation of a carbinolamine intermediate, followed by dehydration to the imine.

Applications As a Building Block in Complex Molecular Architectures

Utilization in the Construction of Advanced Heterocyclic Compounds

There is no specific information in the reviewed literature that details the use of 2-(5-Methylpyridin-3-YL)ethanamine as a precursor or building block in the synthesis of advanced heterocyclic compounds. General synthetic routes for creating complex heterocycles often involve the reaction of functionalized pyridines, but specific examples and reaction schemes involving 2-(5-Methylpyridin-3-YL)ethanamine are not documented.

Synthesis of Polyfunctional Organic Molecules with Enhanced Complexity

Information regarding the application of 2-(5-Methylpyridin-3-YL)ethanamine in the synthesis of polyfunctional organic molecules with increased complexity is not available in the searched scientific databases. The potential for this compound to act as a scaffold or intermediate in such syntheses has not been explored in the available literature.

Design and Synthesis of Advanced Ligands for Coordination Chemistry

The design and synthesis of advanced ligands for coordination chemistry often utilize pyridine-containing molecules due to the coordinating ability of the nitrogen atom. However, no specific research was found that describes the synthesis of ligands derived from 2-(5-Methylpyridin-3-YL)ethanamine.

As there is no information on the synthesis of ligands from 2-(5-Methylpyridin-3-YL)ethanamine, there is consequently no data available on the formation of their corresponding metal complexes. The coordination chemistry of this specific pyridylethanamine derivative remains an unexplored area of research based on the available literature.

Without the successful synthesis and isolation of metal complexes of ligands derived from 2-(5-Methylpyridin-3-YL)ethanamine, no spectroscopic or structural characterization data, such as that from X-ray crystallography, NMR, or IR spectroscopy, has been reported.

The catalytic potential of metal complexes is a significant area of research in coordination chemistry. However, due to the lack of synthesized and characterized metal complexes derived from 2-(5-Methylpyridin-3-YL)ethanamine, no investigations into their catalytic activity have been documented in the scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of a compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their connectivity can be established.

While specific experimental NMR data for 2-(5-Methylpyridin-3-YL)ethanamine is not widely published in publicly accessible literature, a theoretical analysis based on established principles for similar structures, such as ethylamine (B1201723) and various methylpyridines, allows for the prediction of its spectral features. docbrown.infodocbrown.infobas.bg

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the ethylamine side chain (-CH₂-CH₂-NH₂) would produce signals in the aliphatic region, with the methylene (B1212753) group adjacent to the pyridine ring appearing at a different chemical shift than the one adjacent to the amine. The methyl group on the pyridine ring would exhibit a characteristic singlet in the upfield region (around δ 2.0-2.5 ppm). docbrown.infochemicalbook.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon framework. Each unique carbon atom in 2-(5-Methylpyridin-3-YL)ethanamine would yield a separate signal. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), while the ethylamine and methyl group carbons would appear at higher field strengths. docbrown.infochemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning these proton and carbon signals and confirming the connectivity between the ethylamine side chain and the 5-methylpyridine core. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(5-Methylpyridin-3-YL)ethanamine (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine Ring | H-2, H-4, H-6 | ~ 7.0 - 8.5 | ~ 120 - 150 |

| Ethylamine Chain | -CH₂- (adjacent to pyridine) | ~ 2.7 - 3.0 | ~ 35 - 45 |

| Ethylamine Chain | -CH₂- (adjacent to NH₂) | ~ 2.9 - 3.2 | ~ 40 - 50 |

| Amine | -NH₂ | Variable (broad singlet) | N/A |

| Methyl Group | 5-CH₃ | ~ 2.2 - 2.5 | ~ 15 - 20 |

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 2-(5-Methylpyridin-3-YL)ethanamine, the molecular weight is 136.19 g/mol . synblock.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy : The IR spectrum of 2-(5-Methylpyridin-3-YL)ethanamine would display characteristic absorption bands. Key expected frequencies include N-H stretching vibrations from the primary amine group (typically a doublet around 3300-3500 cm⁻¹), C-H stretching from the aromatic pyridine ring and the aliphatic ethyl and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and N-H bending vibrations (around 1600 cm⁻¹). nist.govresearchgate.netresearchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations of the pyridine moiety are typically strong in the Raman spectrum. While specific Raman data for the target compound is scarce, studies on related molecules like 2-amino-5-methylpyridine (B29535) show characteristic ring breathing and stretching modes. chemicalbook.com

Table 2: Expected Vibrational Frequencies for 2-(5-Methylpyridin-3-YL)ethanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Amine (-NH₂) | N-H Bend | 1590 - 1650 | IR |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish bond lengths, bond angles, and stereochemistry.

Currently, there are no published crystal structures for 2-(5-Methylpyridin-3-YL)ethanamine in the Cambridge Structural Database. However, crystallographic data for structurally related compounds, such as 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, have been reported. researchgate.net Such data reveals typical bond lengths and angles for the 5-methylpyridine moiety, which would be expected to be similar in the title compound. researchgate.net Obtaining a single crystal of 2-(5-Methylpyridin-3-YL)ethanamine of sufficient quality would be necessary to perform this analysis and definitively confirm its solid-state conformation.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a common method for analyzing the purity of polar organic compounds like pyridine derivatives. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) would be a typical starting point. ptfarm.plsielc.com The method would allow for the separation of the target compound from starting materials, by-products, and potential isomers, such as 2-(5-methylpyridin-2-yl)ethanamine (B3286569) or 1-(2-methylpyridin-3-yl)ethanamine. synblock.comsynblock.com Method validation would include assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

Gas Chromatography (GC) : GC is suitable for volatile and thermally stable compounds. Given the amine functional group, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often possible. google.com GC analysis would be effective for assessing purity and separating it from isomeric impurities. google.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

There are no published studies that have employed quantum chemical calculations to specifically analyze the electronic structure and bonding of 2-(5-Methylpyridin-3-YL)ethanamine. Such calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties. Typically, methods like Density Functional Theory (DFT) would be utilized to determine parameters such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and bond orders. In the absence of such studies, these key electronic characteristics remain undetermined for this compound.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Similarly, the conformational preferences and intermolecular interaction patterns of 2-(5-Methylpyridin-3-YL)ethanamine have not been explored through molecular dynamics (MD) simulations. MD simulations are a powerful tool for investigating the dynamic behavior of molecules in different environments, providing insights into their flexibility, solvent interactions, and potential for aggregation. Without such simulations, the understanding of how 2-(5-Methylpyridin-3-YL)ethanamine behaves in a biological or chemical system at the atomic level is limited.

Reaction Mechanism Predictions and Energy Landscape Mapping through Computational Methods

The prediction of reaction mechanisms and the mapping of energy landscapes are crucial for understanding the chemical transformations a molecule can undergo. Computational methods are instrumental in identifying transition states, calculating activation energies, and elucidating reaction pathways. To date, no computational studies have been published that focus on the reaction mechanisms involving 2-(5-Methylpyridin-3-YL)ethanamine, leaving its reactivity and potential synthetic routes from a theoretical standpoint unexplored.

In Silico Design and Reactivity Profiling of Novel Derivatives

The in silico design and reactivity profiling of novel derivatives of 2-(5-Methylpyridin-3-YL)ethanamine is an area ripe for future research. This approach, which leverages computational tools to predict the properties and activities of new molecular entities, has not yet been applied to this specific scaffold. The development of such derivatives could be guided by a foundational understanding of the parent molecule's structure-activity relationships, which is currently absent from the scientific literature.

Structure Property Relationships in Pyridylethanamine Derivatives

Impact of Substituent Effects on Reactivity Profiles and Chemical Behavior

The reactivity of the pyridine (B92270) ring is significantly influenced by the electronic effects of its substituents. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a reduction in electron density at the ortho and para positions through both inductive and resonance effects. This inherent electron deficiency, often referred to as a "π-deficient" system, renders the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov Electrophilic attack, when it does occur, is generally directed to the meta position (C-3 and C-5), where the positive charge in the reaction intermediate can be delocalized without being placed on the electronegative nitrogen atom. semanticscholar.org

The basicity of the pyridine nitrogen is also modulated by substituents. Electron-donating groups like the methyl group generally increase the basicity (increase the pKa) of the pyridine nitrogen by stabilizing the positive charge that develops upon protonation. acs.org Conversely, electron-withdrawing groups decrease the basicity. nih.gov The position of the substituent is also critical. For instance, a methyl group at the 3-position (as in 3-methylpyridine (B133936) or 3-picoline) increases the basicity compared to unsubstituted pyridine. acs.org

Positional Isomerism and its Influence on Molecular Properties and Transformations

Positional isomerism, where compounds have the same molecular formula but differ in the position of substituents on an aromatic ring, plays a crucial role in determining the molecular properties and chemical transformations of pyridylethanamine derivatives. nih.gov The location of the ethylamine (B1201723) side chain on the pyridine ring (positions 2, 3, or 4) and the position of the methyl group lead to distinct isomers with different physical and chemical characteristics.

For example, moving the ethylamine group from the 3-position to the 2- or 4-position would significantly alter the molecule's properties. The proximity of the ethylamine group to the ring nitrogen in the 2-position could lead to intramolecular hydrogen bonding, which would affect its conformation, boiling point, and solubility.

The following table presents a comparison of some computed physicochemical properties of positional isomers of methylpyridylethanamine, illustrating the influence of the substituent positions.

| Property | 2-(3-Methylpyridin-2-yl)ethan-1-amine | 2-(5-Methylpyridin-3-yl)ethanamine | 2-(Pyridin-3-yl)ethan-1-amine |

| Molecular Formula | C8H12N2 | C8H12N2 | C7H10N2 |

| Molecular Weight | 136.19 g/mol nih.gov | 136.19 g/mol | 122.17 g/mol researchgate.net |

| XLogP3 | 0.6 nih.gov | Not Available | -0.1 researchgate.net |

| Hydrogen Bond Donor Count | 2 nih.gov | Not Available | 2 researchgate.net |

| Hydrogen Bond Acceptor Count | 2 nih.gov | Not Available | 2 researchgate.net |

| Rotatable Bond Count | 3 nih.gov | Not Available | 2 researchgate.net |

The differences in properties such as the partition coefficient (XLogP3) highlight how the position of the methyl group can influence the lipophilicity of the molecule. These differences in physicochemical properties can, in turn, affect how these molecules interact with biological systems and their potential applications.

Conformational Flexibility and Stereochemical Considerations in Solution and Solid States

The ethylamine side chain in 2-(5-Methylpyridin-3-YL)ethanamine introduces conformational flexibility to the molecule. The rotation around the C-C and C-N single bonds of the ethylamine moiety allows the molecule to adopt various spatial arrangements. The preferred conformation in solution and in the solid state will be influenced by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding and crystal packing forces.

While specific crystallographic data for 2-(5-Methylpyridin-3-YL)ethanamine is not publicly available, studies on analogous compounds like histamine (B1213489), which also possesses an ethylamine side chain attached to a heterocyclic ring, provide valuable insights. Computational studies on histamine have shown the existence of multiple stable conformers, with the relative energies of these conformers being influenced by the protonation state of the molecule. rsc.org The orientation of the ethylamine side chain relative to the ring can be described as syn or anti (also referred to as gauche and trans).

The presence of the methyl group at the 5-position can introduce steric hindrance that may favor certain conformations over others. For instance, the methyl group might sterically interact with the ethylamine side chain, influencing its preferred orientation.

In the solid state, the conformation will be dictated by the most stable arrangement within the crystal lattice, which maximizes intermolecular interactions such as hydrogen bonding and van der Waals forces. The amino group and the pyridine nitrogen are both capable of participating in hydrogen bonding, which would be a dominant factor in the crystal packing. Without experimental crystal structure data, the precise solid-state conformation remains speculative.

Emerging Research Directions and Future Prospects

Innovations in Green Chemistry Principles for Pyridylethanamine Synthesis

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from the principles of green chemistry, which prioritize environmentally friendly and efficient processes. unibo.it Traditional methods often involve hazardous reagents and generate significant waste. In contrast, modern approaches are being developed to mitigate these issues.

One promising green methodology is the use of microwave-assisted organic synthesis. researchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products with less energy consumption. researchgate.netnih.gov For the synthesis of complex pyridine structures, one-pot multicomponent reactions are also gaining traction. researchgate.netnih.gov These reactions allow for the formation of several chemical bonds in a single step, which simplifies the synthetic process, reduces the need for purification of intermediates, and minimizes solvent usage. nih.gov For instance, an environmentally benign procedure for creating novel pyridine derivatives involves a one-pot, four-component reaction under microwave irradiation in ethanol, resulting in excellent yields and short reaction times. researchgate.netnih.gov Another green technique that has been successfully applied to the synthesis of pyridazinone derivatives, which also contain a nitrogen-based heterocyclic ring, is grinding, a solvent-free method that reduces environmental impact. ekb.eg

While these green methods have been demonstrated for various pyridine derivatives, their application to the specific synthesis of 2-(5-Methylpyridin-3-YL)ethanamine presents a forward-looking research area. The adoption of these sustainable practices could offer a more efficient and environmentally responsible route to this and other pyridylethanamines.

Development of Novel Applications in Catalysis and Advanced Materials Science

The unique structural features of pyridylethanamines, which include a pyridine ring and a flexible ethylamine (B1201723) side chain, make them intriguing candidates for applications in catalysis and advanced materials science. The pyridine moiety can coordinate with metal ions, suggesting potential use in the development of novel catalysts. For example, tripodal tetradentate ligands containing pyridine groups have been synthesized and used to form complexes with metals like iron and nickel. acs.org These types of complexes are of interest for their catalytic activity. Similarly, proline-based secondary amines, which share the heterocyclic amine feature, have been effectively used as organocatalysts in asymmetric reactions. researchgate.net This suggests that 2-(5-Methylpyridin-3-YL)ethanamine and its derivatives could be explored for similar catalytic applications.

In the realm of advanced materials, pyridine-based polymers have been designed for specific functions, such as the efficient removal of pollutants from water. nih.gov Machine learning has been employed to predict the adsorption capacities of these polymers, accelerating the discovery of new materials. nih.gov The ability of the pyridine nitrogen to interact with various species also opens the door for the creation of functional materials with unique optical or electronic properties. For instance, fluorosulfate (B1228806) derivatives of other heterocyclic compounds have been shown to possess interesting luminescent properties. mdpi.com The investigation of 2-(5-Methylpyridin-3-YL)ethanamine in the formation of new polymers or as a component in advanced materials is a promising, yet largely unexplored, avenue of research.

Integration of Artificial Intelligence and Machine Learning in Chemical Research of Pyridylethanamines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the pace of discovery and optimization. researchgate.net These computational tools can be applied to the study of pyridylethanamines in several ways. AI algorithms can analyze vast datasets of chemical information to predict the properties of new molecules, including their potential biological activity or material characteristics. nih.govnih.gov This predictive power can help researchers prioritize which derivatives of 2-(5-Methylpyridin-3-YL)ethanamine to synthesize and test.

Furthermore, AI can assist in planning synthetic routes by suggesting the most efficient and cost-effective ways to create new compounds. youtube.com This is particularly valuable for exploring the chemical space around a target molecule. For example, machine learning models can be trained to predict the outcomes of different chemical reactions, helping chemists to design more effective experiments. youtube.com The integration of AI has already shown promise in the design of novel pyridine derivatives with potential antidiabetic properties. nih.gov By applying these AI and ML techniques to the study of 2-(5-Methylpyridin-3-YL)ethanamine, researchers can more rapidly explore its potential and design new compounds with desired functionalities.

Unexplored Chemical Space and Synthetic Challenges for Future Investigation

The concept of "chemical space" refers to the vast number of possible molecules that could be created. Much of this space remains unexplored, and it is within these uncharted territories that new compounds with valuable properties may be found. nih.gov The chemical space around 2-(5-Methylpyridin-3-YL)ethanamine is ripe for exploration. By systematically modifying its structure—for example, by adding different functional groups to the pyridine ring or altering the ethylamine side chain—a diverse library of new compounds could be generated.

However, the synthesis of these new derivatives presents a number of challenges. The introduction of new functional groups requires careful planning to ensure that the desired reactions occur without affecting other parts of the molecule. The sustainable production of N-heterocycles from readily available resources is a key challenge that is being addressed through the development of novel catalysts. nih.gov For example, a surface single-atom alloy catalyst has been developed for the synthesis of piperidine (B6355638) and pyridine from furfural, a biomass-derived chemical. nih.gov The exploration of this unexplored chemical space, guided by computational predictions and enabled by innovative synthetic methods, holds the key to unlocking the full potential of pyridylethanamines in various scientific and technological fields. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.